GSK3368715 -

GSK3368715

Catalog Number: EVT-3165209
CAS Number:
Molecular Formula: C20H38N4O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK3368715 is a small molecule inhibitor that targets protein arginine methyltransferase 1 (PRMT1), a key enzyme involved in the methylation of arginine residues on proteins. This compound has garnered attention due to its potential therapeutic applications in various cancers and autoimmune diseases, where PRMT1 plays a significant role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The crystal structure of PRMT1 complexed with GSK3368715 has been elucidated, providing insights into its binding mechanism and efficacy as an inhibitor .

Source

GSK3368715 was developed by GlaxoSmithKline as part of a broader effort to discover selective inhibitors of PRMTs, which are implicated in numerous pathological conditions. The synthesis and characterization of GSK3368715 have been documented in various studies, highlighting its potential as a therapeutic agent .

Classification

GSK3368715 is classified as a Type I protein arginine methyltransferase inhibitor. This classification is based on its mechanism of action, which involves the selective inhibition of the PRMT1 enzyme, thereby affecting the methylation status of target proteins involved in critical cellular functions .

Synthesis Analysis

The synthesis of GSK3368715 involves several chemical transformations that convert simple starting materials into the final product.

Methods and Technical Details

Molecular Structure Analysis

The molecular structure of GSK3368715 is characterized by specific functional groups that facilitate its interaction with PRMT1.

Structure and Data

  • Molecular Formula: C₁₃H₁₅N₃O₂S
  • Molecular Weight: Approximately 273.35 g/mol
  • Structural Features: The compound features a thiazole ring and an amide linkage, which are crucial for its biological activity.
  • 3D Structure: The three-dimensional conformation has been determined via X-ray crystallography, revealing how GSK3368715 fits into the active site of PRMT1 (PDB ID: 6NT2) .
Chemical Reactions Analysis

GSK3368715 participates in various chemical reactions relevant to its mechanism of action.

Reactions and Technical Details

  • Inhibition Mechanism: GSK3368715 binds to the active site of PRMT1, preventing substrate access and thereby inhibiting methylation reactions.
  • Selectivity: It exhibits selectivity towards PRMT1 over other types of arginine methyltransferases due to specific interactions within the enzyme's active site .
Mechanism of Action

The mechanism by which GSK3368715 exerts its effects involves disrupting normal PRMT1 function.

Process and Data

  • Binding Affinity: GSK3368715 binds competitively to PRMT1, blocking access to substrate proteins.
  • Biological Impact: By inhibiting PRMT1, GSK3368715 alters the methylation patterns of proteins involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation in cancer models .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of GSK3368715 is crucial for its application in research.

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but should be handled under neutral pH conditions for optimal integrity .
Applications

GSK3368715 has potential applications in scientific research and therapeutic development.

Scientific Uses

  • Cancer Research: Investigated for its ability to inhibit tumor growth by targeting PRMT1-mediated pathways.
  • Autoimmune Diseases: Explored for its role in modulating immune responses through arginine methylation processes.
  • Drug Development: Serves as a lead compound for further optimization into clinically viable drugs targeting PRMTs .
Introduction to PRMT Biology and Therapeutic Targeting

Protein arginine methyltransferases (PRMTs) catalyze the post-translational methylation of arginine residues in histones and non-histone proteins, regulating essential cellular processes. These enzymes are classified into three types:

  • Type I PRMTs (PRMT1, 3, 4, 6, 8) generate asymmetric dimethylarginine (ADMA)
  • Type II PRMTs (PRMT5, 9) produce symmetric dimethylarginine (SDMA)
  • Type III PRMT (PRMT7) mediates monomethylarginine (MMA) formation [1] [4].

PRMT1 accounts for >85% of cellular methylation activity and is overexpressed in numerous cancers. It regulates DNA repair, RNA splicing, transcriptional control, and signal transduction—processes frequently co-opted during oncogenesis [4] [6]. The dysregulation of PRMT-mediated methylation contributes to unchecked proliferation, metastatic dissemination, and therapeutic resistance, establishing PRMTs as compelling oncology targets [1] [8].

Table 1: PRMT Isoforms and Their Cancer-Associated Functions

IsoformTypePrimary FunctionsCancer Relevance
PRMT1IH4R3me2a, DNA repair, splicing regulationOverexpressed in solid/hematologic malignancies
PRMT4 (CARM1)IH3R17me2a, transcriptional coactivationLinked to hormone-driven cancers
PRMT5IIH4R3me2s, spliceosome assemblyEssential in MTAP-deleted cancers
PRMT6IH3R2me2a, transcriptional repressionOverexpressed in lung/pancreatic cancers
PRMT7IIIHistone H4 and H2A methylationImplicated in chemotherapy resistance

Role of Type I PRMTs in Oncogenic Pathways

Type I PRMTs drive tumorigenesis through multifaceted mechanisms:

  • Transcriptional Dysregulation: PRMT1-mediated H4R3me2a activates oncogenic transcription by recruiting acetyltransferases that open chromatin structure. In multiple myeloma, this facilitates overexpression of IRF4 and MYC, driving malignant transformation [6]. PRMT4 (CARM1) methylates transcription co-activators (e.g., CBP/p300), amplifying estrogen receptor signaling in breast cancer [4].
  • Splicing Dysregulation: PRMT1 methylates splicing factors (e.g., SRSF1, hnRNPs), promoting alternative splicing of tumor suppressors. In lung adenocarcinoma, this generates pro-survival isoforms of BCL-X and PKM that enhance chemoresistance [6] [8].
  • DNA Repair Sabotage: PRMT1 methylates MRE11 (a key DNA damage sensor), impairing homologous recombination repair. This creates genomic instability while sensitizing tumors to PARP inhibitors [4].
  • Metabolic Reprogramming: In hepatocellular carcinoma, PRMT1 upregulates PGC-1α to enhance fatty acid oxidation, supporting energy production in nutrient-scarce tumor microenvironments [4].

Elevated PRMT1 expression correlates with poor prognosis across cancers. In multiple myeloma, its overexpression associates with shortened progression-free survival (HR = 2.1; p < 0.001) and development of relapsed/refractory disease [6].

Rationale for PRMT Inhibition in Cancer Therapy

Therapeutic targeting of Type I PRMTs exploits two key vulnerabilities:

  • Synthetic Lethality with MTAP Deletion:The MTAP gene, co-deleted with CDKN2A in 15% of cancers, encodes an enzyme that metabolizes methylthioadenosine (MTA). MTA accumulation inhibits PRMT5, creating dependency on Type I PRMT activity. PRMT1 inhibition in MTAP-null models (e.g., pancreatic BxPC3) induces catastrophic DNA damage and cytotoxicity [1] [3].
  • Oncogene-Specific Persistence:In EGFR-mutant or KRASG12C-driven lung cancers, PRMT1 maintains STAT1 signaling that enables cancer cell persistence during targeted therapy. Combining PRMT1 inhibition with osimertinib or sotorasib eliminates residual cells and delays relapse in xenograft models (tumor regression extended by 68 days vs. monotherapy; p < 0.01) [8].

Preclinical data further demonstrate synergy between Type I and Type II PRMT inhibitors. Co-inhibition of PRMT1 and PRMT5 reduces tumor growth in diffuse large B-cell lymphoma (DLBCL) by 98% versus 40–60% with single agents, indicating complementary disruption of methylation-dependent survival pathways [1] [3].

Emergence of GSK3368715 as a First-in-Class Type I PRMT Inhibitor

GSK3368715 (developmental codes: EPZ019997, GSK-3368715) represents the first clinical-stage Type I PRMT inhibitor. Its biochemical profile and mechanism include:

  • SAM-Uncompetitive Binding: Unlike substrate-competitive inhibitors, GSK3368715 binds an allosteric site on Type I PRMTs, displacing protein substrates while preserving SAM binding. This unique mechanism enhances selectivity over non-PRMT methyltransferases [5] [9].
  • Pan-Type I Inhibition: Biochemical assays reveal potent inhibition of PRMT1 (IC₅₀ = 3.1 nM), PRMT3 (IC₅₀ = 48 nM), PRMT6 (IC₅₀ = 5.7 nM), and PRMT8 (IC₅₀ = 1.7 nM), with minimal activity against PRMT4 (CARM1; IC₅₀ = 1148 nM) [5] [9] [10].

Table 2: GSK3368715 Inhibitory Profile Against PRMT Isoforms

PRMT IsoformTypeIC₅₀ (nM)Selectivity Fold vs. PRMT1
PRMT1I3.11 (Reference)
PRMT8I1.71.8
PRMT6I5.70.54
PRMT3I480.06
PRMT4 (CARM1)I11480.003
PRMT5II>10,000<0.0003
  • Pharmacodynamic Effects: In RKO colorectal cancer cells, GSK3368715 reduces global ADMA by >80% within 72 hours while increasing MMA and SDMA, confirming target engagement. This reshapes the arginine methylome, altering exon usage in >1,200 transcripts and downregulating oncoproteins like MDM4 and BCL-XL [1] [9].
  • Preclinical Antitumor Activity: GSK3368715 demonstrates broad cytotoxicity across 249 cancer cell lines, with greatest potency in MTAP-null pancreatic (BxPC3 gIC₅₀ = 120 nM), DLBCL (Toledo gIC₅₀ = 85 nM), and AML models. In BxPC3 xenografts, daily oral dosing (150–300 mg/kg) achieves tumor growth inhibition of 78–97% [1] [5].

The compound entered clinical evaluation in a Phase 1 trial (NCT03666988) for advanced solid tumors. Pharmacokinetic analysis showed rapid absorption (Tmax = 1 hour) and dose-dependent exposure, with 100 mg daily achieving plasma concentrations exceeding the PRMT1 IC₅₀ for >12 hours. Target engagement was confirmed in blood mononuclear cells, though tumor biopsies exhibited variable ADMA reduction (29% mean decrease at 100 mg) [1].

Table 3: Comparative Profile of Clinical PRMT Inhibitors

ParameterGSK3368715 (Type I)GSK3326595 (PRMT5i)JNJ-64619178 (PRMT5i)
Primary TargetPRMT1/3/6/8PRMT5PRMT5
MTAP Synthetic LethalityYes (Preclinical)Yes (Clinical)Yes (Clinical)
Key Cancer IndicationsDLBCL, PancreaticBreast, NSCLCNSCLC, DLBCL
Clinical StatusPhase 1 terminatedPhase 2 ongoingPhase 1 ongoing

Properties

Product Name

GSK3368715

IUPAC Name

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine

Molecular Formula

C20H38N4O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23)

InChI Key

SPEGERVLTUWZPA-UHFFFAOYSA-N

SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC

Canonical SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.